![molecular formula C17H19N5O2 B1211094 Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 82585-92-0](/img/structure/B1211094.png)
Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
Overview
Description
This compound belongs to a class of pyrido[3,4-b]pyrazine derivatives known for their antimitotic and anticancer properties. Its structure features:
- A 1,2-dihydropyrido[3,4-b]pyrazine core, enabling tubulin binding and mitotic arrest .
- A p-tolyl group (4-methylphenyl) at position 3, contributing to lipophilicity and steric interactions.
- A 5-amino group critical for maintaining cytotoxic activity .
- An ethyl carbamate moiety at position 7, essential for tubulin polymerization inhibition .
Below, we compare its pharmacological and structural features with related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,4-b]pyrazine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrido[3,4-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate serves as a valuable building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules or act as a ligand in coordination chemistry.
The compound has shown potential in various biological assays:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer pathways or inflammation.
- Antimicrobial Properties : Research has demonstrated moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL for certain derivatives .
Medicinal Chemistry
The pharmacological properties of this compound are under investigation for potential therapeutic applications:
- Cancer Treatment : Its structural similarity to known anticancer agents suggests it may have efficacy against various cancer types. Patent literature indicates its use in developing new cancer therapies .
- Neurological Disorders : Ongoing research explores its effects on neurological pathways, potentially leading to treatments for conditions like Alzheimer's disease.
Industrial Applications
In industrial settings, the compound's chemical properties could facilitate the development of new materials or serve as a catalyst in chemical processes. Its synthesis can be optimized for large-scale production using environmentally friendly methods.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study evaluating related compounds revealed that ethyl carbamate derivatives exhibited promising antimicrobial activity against common pathogens. The study utilized disc diffusion methods to assess efficacy . -
Mechanism of Action Investigation :
Research into the mechanism of action highlighted the compound's ability to interact with specific molecular targets, potentially modulating enzyme activity and influencing biochemical pathways relevant to disease states . -
Synthesis and Characterization :
Detailed synthesis protocols have been documented, showcasing multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of the compound .
Mechanism of Action
The mechanism of action of Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Variations at Position 3
Modifications at position 3 (aryl group) significantly influence activity:
However, bulky substituents (e.g., methoxy) reduce activity .
Carbamate Group Modifications
The ethyl carbamate group is indispensable for activity:
Metabolism : Ethyl carbamate undergoes cleavage in vivo, generating metabolites with reduced efficacy .
Role of the 5-Amino Group
The 5-amino group is critical:
- Acetylation : Reduces cytotoxicity by ~90% .
- Removal (e.g., 5-H or 5-oxo) : Abolishes in vivo activity despite retained in vitro effects at higher doses .
Chirality and Stereochemical Effects
- Racemic mixtures : Show moderate activity (e.g., NSC 370147 against multidrug-resistant lines) .
- Enantiomers : S-isomers exhibit 2–3x higher potency than R-isomers in tubulin binding assays .
Resistance Profiles
- NSC 370147 : Active against vincristine-resistant P388 leukemia, unlike parent compound .
- p-Tolyl derivative: Potential resistance profile inferred to be similar due to conserved carbamate and amino groups.
Research Findings and Data Tables
Table 1: In Vivo Anticancer Activity of Selected Analogs
*T/C: Treated/Control survival time.
Biological Activity
Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate, a compound with the molecular formula C17H19N5O, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity based on diverse research findings and data.
Chemical Structure and Properties
The compound features a dihydropyrido-pyrazine core with an ethyl carbamate moiety, which contributes to its pharmacological profiles. Its structure can be represented as follows:
- Molecular Formula : C17H19N5O
- CAS Number : 82585-92-0
- Molecular Weight : 313.36 g/mol
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer pathways or inflammation.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens.
Antimicrobial Activity
A study evaluating related compounds showed moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported at 250 µg/mL, indicating that ethyl carbamate derivatives could possess similar properties .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For instance, derivatives featuring the pyrazine ring have shown promising results in inhibiting cancer cell proliferation. A notable finding includes:
- IC50 Values : Certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential for further development as anticancer agents .
Case Studies
- Synthesis and Evaluation of Related Compounds :
- Inhibition Studies :
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
ethyl N-[5-amino-3-(4-methylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-24-17(23)22-14-8-12-15(16(18)21-14)20-13(9-19-12)11-6-4-10(2)5-7-11/h4-8,19H,3,9H2,1-2H3,(H3,18,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSVFNDAEKTRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231891 | |
Record name | CI 980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82585-92-0 | |
Record name | CI 980 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082585920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC341932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CI 980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL (5-AMINO-1,2-DIHYDRO-3-(4-METHYLPHENYL)PYRIDO(3,4-B)PYRAZIN-7-YL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPT97238AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.